REACTION_SMILES
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[NH:3]1[C:4](=[O:16])[C:5](=[O:15])[c:6]2[cH:7][cH:8][c:9]3[c:13]([c:14]21)[CH2:12][CH2:11][CH2:10]3.[Na+:18].[OH-:17].[OH2:19].[OH:1][OH:2]>>[O:1]=[C:5]([c:6]1[cH:7][cH:8][c:9]2[c:13]([c:14]1[NH2:3])[CH2:12][CH2:11][CH2:10]2)[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2c(ccc3c2CCC3)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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Nc1c(C(=O)O)ccc2c1CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |